N5521DH3GD

Description

“N5521DH3GD” (CAS No. 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its IUPAC name and structural features indicate a pyrrolotriazine core substituted with two chlorine atoms, contributing to its distinct physicochemical and biological properties . Key characteristics include:

- Physical Properties: Boiling point, hydrogen bond acceptor/donor counts (3 and 1, respectively), and a topological polar surface area (TPSA) of 41.6 Ų, suggesting moderate polarity .

- Synthetic Route: Synthesized via a multi-step reaction involving 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine and 5-cyclobutyl-1H-pyrazol-3-amine in the presence of N-ethyldiisopropylamine and DMF, yielding a product with >95% purity under optimized conditions .

- However, it shows low bioavailability (Bioavailability Score: 0.17) and possible P-gp substrate activity, limiting its pharmacokinetic profile .

Properties

IUPAC Name |

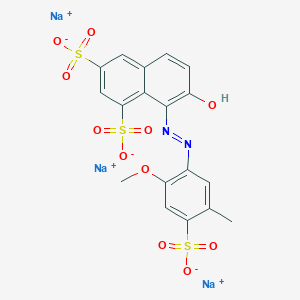

trisodium;7-hydroxy-8-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-1,3-disulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O11S3.3Na/c1-9-5-12(14(31-2)8-15(9)33(25,26)27)19-20-18-13(21)4-3-10-6-11(32(22,23)24)7-16(17(10)18)34(28,29)30;;;/h3-8,21H,1-2H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXURVMKQJEHAE-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N2Na3O11S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374784-31-3 | |

| Record name | Trisodium 7-hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)-1,3-naphthalenedisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374784313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRISODIUM 7-HYDROXY-8-((2-METHOXY-5-METHYL-4-SULFOPHENYL)AZO)-1,3-NAPHTHALENEDISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5521DH3GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 7-hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)-1,3-naphthalenedisulfonate involves a multi-step process:

Diazotization: The starting material, 2-methoxy-5-methyl-4-sulfoaniline, undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures.

Coupling Reaction: The diazonium salt formed is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo dye.

Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide and isolated by filtration.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Batch Processing: Large reactors are used for diazotization and coupling reactions.

Continuous Stirring: Ensures uniform reaction conditions.

Filtration and Drying: The final product is filtered, washed, and dried to obtain the pure dye.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group.

Reduction: The azo group can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used.

Substitution: Halogens and nitro groups can be introduced using appropriate electrophiles.

Major Products

Oxidation: Produces quinones and other oxidized derivatives.

Reduction: Results in the formation of corresponding amines.

Substitution: Leads to halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

Analytical Chemistry: Used as a pH indicator and in complexometric titrations.

Synthetic Chemistry: Serves as a precursor for other azo dyes and pigments.

Biology

Histology: Utilized in staining techniques to highlight cellular components.

Biochemistry: Employed in enzyme assays and protein binding studies.

Medicine

Diagnostic Tools: Used in diagnostic kits for various biochemical assays.

Drug Development: Investigated for potential therapeutic applications.

Industry

Textile Industry: Widely used as a dye for fabrics.

Food Industry: Employed as a colorant in food products.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets include:

Enzymes: Can inhibit or activate enzymes by binding to their active sites.

Proteins: Interacts with proteins, affecting their structure and function.

Cellular Pathways: Modulates cellular pathways by altering the activity of key proteins and enzymes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Structural Differences | Bioactivity Insights (vs. This compound) |

|---|---|---|---|

| This compound | C₆H₃Cl₂N₃ | Pyrrolo[1,2-f][1,2,4]triazine core | Log S: -3.13; Bioavailability Score: 0.17 |

| 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine | C₉H₁₁ClN₄ | Isopropyl substituent at position 5 | Likely higher lipophilicity due to alkyl group |

| 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | C₇H₆ClN₃ | Pyridine-pyrazole fused system | Potential enhanced metabolic stability |

| 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | C₇H₄Cl₂N₂ | Dichloro substitution on pyrrolopyridine | Increased halogen bonding for target affinity |

Key Findings:

Structural Modifications and Physicochemical Properties: The isopropyl-substituted analog (C₉H₁₁ClN₄) introduces steric bulk, which may improve membrane permeability but reduce solubility compared to this compound .

Biological Implications :

- Dichloro-substituted analogs (e.g., C₇H₄Cl₂N₂) may exhibit stronger target binding due to halogen interactions, though this could increase off-target risks .

- This compound’s low bioavailability contrasts with the methyl-substituted pyrazolo[3,4-c]pyridine (C₇H₆ClN₃), which may resist first-pass metabolism better due to steric protection of the methyl group .

Synthetic Challenges :

- This compound’s synthesis requires precise control of reaction conditions (e.g., DMF as a solvent, KI catalysis) to avoid byproducts, a challenge shared with its analogs .

Methodological Considerations for Comparison

- Analytical Validation : Advanced techniques such as high-resolution mass spectrometry (HRMS) and HPLC (as validated in ) ensure accurate purity and structural confirmation for this compound and its analogs .

- Data Reporting Standards : Elemental analysis and crystallographic data (e.g., bond lengths, angles) are critical for unambiguous characterization, per guidelines in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.